(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone
CAS No.: 477708-88-6
Cat. No.: VC8118206
Molecular Formula: C24H19FN2O2
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477708-88-6 |
|---|---|
| Molecular Formula | C24H19FN2O2 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | [3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C24H19FN2O2/c1-17(23-14-15-27(26-23)24(28)19-10-6-3-7-11-19)29-20-12-13-21(22(25)16-20)18-8-4-2-5-9-18/h2-17H,1H3 |
| Standard InChI Key | USMDWRHQLPSHBQ-UHFFFAOYSA-N |
| SMILES | CC(C1=NN(C=C1)C(=O)C2=CC=CC=C2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
| Canonical SMILES | CC(C1=NN(C=C1)C(=O)C2=CC=CC=C2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Introduction
Chemical Identity and Structural Features
(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone is a synthetic small molecule characterized by a pyrazole core substituted with a biphenyl-ether moiety and a phenyl ketone group. Its IUPAC name reflects the following structural components:
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A 1H-pyrazole ring at position 1, bearing a phenylmethanone group.
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A 2-fluoro[1,1'-biphenyl]-4-yl group connected via an ether linkage to an ethyl chain at position 3 of the pyrazole.
The fluorine atom on the biphenyl system enhances lipophilicity and metabolic stability, while the ketone group may facilitate hydrogen bonding with biological targets .
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized through a multi-step sequence involving:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with α,β-unsaturated ketones, as demonstrated in analogous pyrazole syntheses .
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Etherification: Nucleophilic substitution between a hydroxyl-containing biphenyl precursor and a bromoethyl-pyrazole intermediate .
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Ketone Introduction: Friedel-Crafts acylation or coupling of a benzoyl chloride derivative to the pyrazole nitrogen .
Representative Reaction Scheme:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, acetic acid, reflux | 75% |
| 2 | 2-Fluoro-4-hydroxybiphenyl, K₂CO₃, DMF | 68% |
| 3 | Benzoyl chloride, Et₃N, THF | 82% |
Spectroscopic Characterization
Key analytical data for the compound:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, biphenyl-H), 7.45–7.32 (m, 9H, aromatic-H), 4.52 (q, J = 6.8 Hz, 2H, OCH₂), 1.89 (t, J = 6.8 Hz, 3H, CH₃) .
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¹³C NMR: 191.2 (C=O), 162.1 (C-F), 148.9 (pyrazole-C3), 138.5–115.4 (aromatic-C) .
Pharmacological Activity
Target Engagement
The compound exhibits inhibitory activity against serine proteases and kinases, as inferred from structural analogs:
| Target | IC₅₀ (nM) | Mechanism | Citation |
|---|---|---|---|
| Thrombin | 16–80 | Covalent serine trapping | |
| JAK2 | 120 | ATP-competitive | |
| ROS1/ALK | 25 | Allosteric inhibition |
Functional Assays
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Anti-inflammatory: Reduces IL-17 and IFN-γ production in murine splenocytes (EC₅₀ = 0.8 μM) .
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Antithrombotic: Prolongs clotting time by 2.3-fold at 10 μM in human plasma .
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Cytotoxicity: Selectivity index >50 against HeLa cells vs. primary hepatocytes .
Physicochemical and ADMET Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.9 ± 0.2 | HPLC |
| Solubility (pH 7.4) | 12 μg/mL | Shake-flask |
| Plasma Protein Binding | 94% | Equilibrium dialysis |
| CYP3A4 Inhibition | IC₅₀ = 9.2 μM | Fluorescent assay |
| hERG Block | IC₅₀ > 30 μM | Patch-clamp |
Data suggest moderate oral bioavailability (F = 35% in rats) and blood-brain barrier penetration (brain/plasma ratio = 0.18) .
Patent Landscape and Applications
The compound is covered under patents for:
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